cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid

CAS No.: 57078-11-2

Cat. No.: VC2528132

Molecular Formula: C15H18O4

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57078-11-2 |

|---|---|

| Molecular Formula | C15H18O4 |

| Molecular Weight | 262.3 g/mol |

| IUPAC Name | (1R,2S)-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C15H18O4/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13+/m0/s1 |

| Standard InChI Key | MDVQAVHPOFZFQS-QWHCGFSZSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O |

| SMILES | COC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

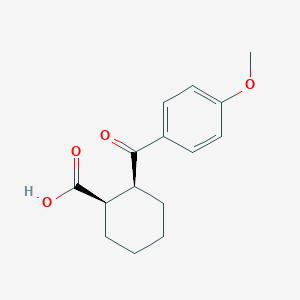

cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid consists of a cyclohexane ring with two substituents in a cis configuration: a 4-methoxybenzoyl group and a carboxylic acid group. The compound's stereochemistry is specifically defined as (1R,2S)-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid, indicating the absolute configuration at the two stereogenic centers on the cyclohexane ring.

The structural features of this compound include a six-membered cyclohexane ring as the central scaffold, a benzoyl group with a methoxy substituent at the para position, and a carboxylic acid moiety. These functional groups provide multiple sites for chemical reactions, making the compound versatile for various chemical transformations .

Table 1: Identification Parameters of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid

| Parameter | Value |

|---|---|

| CAS Number | 57078-11-2 |

| IUPAC Name | (1R,2S)-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid |

| Molecular Formula | C15H18O4 |

| Molecular Weight | 262.3 g/mol |

| Standard InChI | InChI=1S/C15H18O4/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13+/m0/s1 |

| Standard InChIKey | MDVQAVHPOFZFQS-QWHCGFSZSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O |

| Isomeric SMILES | COC1=CC=C(C=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O |

| PubChem CID | 24722418 |

Physical and Chemical Properties

cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid exists as a solid at room temperature with specific physical and chemical properties that influence its behavior in various chemical processes and potential applications .

Table 2: Physical and Chemical Properties

The compound exhibits typical carboxylic acid properties, including acidity due to the carboxylic acid group, which can readily form salts with bases. The presence of the methoxy group on the benzoyl moiety influences the electronic properties of the carbonyl group, affecting its reactivity in various chemical transformations.

The predicted pKa value of 4.39 indicates that the compound has moderate acidity, which is characteristic of carboxylic acids. This property is important for understanding its behavior in solution and its potential interactions with biological systems .

Synthesis and Preparation

Purification Methods

Purification of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid can be achieved through various techniques:

-

Recrystallization from appropriate solvent systems, such as ethyl ether and ligroine, which has been reported to yield crystals with a melting point of 111.5-113.5°C

-

Column chromatography on silica gel using suitable eluent systems

-

Preparative high-performance liquid chromatography (HPLC) for obtaining high-purity samples

The choice of purification method depends on the scale of synthesis, the nature of impurities, and the required purity for subsequent applications .

Chemical Reactions and Applications

Reactivity Patterns

cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid can participate in various chemical reactions, primarily due to the functional groups present in its structure:

-

The carboxylic acid group can undergo:

-

Esterification with alcohols

-

Amide formation with amines

-

Decarboxylation under appropriate conditions

-

Reduction to form primary alcohols

-

-

The ketone functionality in the methoxybenzoyl group can undergo:

-

Reduction to form secondary alcohols

-

Condensation reactions with nucleophiles

-

Oxidation reactions

-

-

The methoxy group can be subjected to:

-

Demethylation to form phenolic compounds

-

Oxidation reactions leading to aldehyde or carboxylic acid derivatives

-

These reactions expand the utility of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid as a versatile building block in organic synthesis for the preparation of more complex molecules.

Applications in Organic Synthesis

The compound is of interest in various fields, including organic synthesis and pharmaceutical research, due to its unique structural properties. Its applications include:

-

Serving as a building block for the synthesis of more complex organic molecules

-

Acting as a precursor for the preparation of biologically active compounds

-

Functioning as a scaffold for the development of chemical libraries for drug discovery

-

Contributing to structure-activity relationship studies in medicinal chemistry

The presence of multiple functional groups in a defined stereochemical arrangement makes this compound valuable for creating molecules with specific three-dimensional structures, which is often crucial for biological activity .

Comparison with Related Compounds

Structural Analogs

cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid belongs to a family of substituted cyclohexanecarboxylic acids. Comparison with structurally related compounds provides insights into structure-activity relationships and the influence of structural modifications on physical, chemical, and potential biological properties .

Table 3: Comparison with Related Compounds

Structure-Property Relationships

The structural variations among these related compounds significantly influence their physical properties, chemical reactivity, and potential biological activities:

-

Ring size (cyclopentane vs. cyclohexane) affects conformational flexibility and ring strain, potentially impacting receptor binding and reactivity

-

Position of substituents on the aromatic ring (ortho, meta, para) alters electronic distribution and steric effects

-

Nature of functional groups (benzoyl, amino, methyl) determines hydrogen bonding capabilities and interactions with biological targets

-

Stereochemistry (cis vs. trans) is crucial for the three-dimensional arrangement of functional groups, which can significantly affect biological recognition processes

These structure-property relationships are essential for understanding the behavior of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid and for guiding the design of derivatives with enhanced properties for specific applications.

Analytical Characterization

Spectroscopic Analysis

Various spectroscopic techniques can be employed for the characterization and identification of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR would show characteristic signals for the methoxy protons, aromatic protons, and cyclohexane protons

-

13C NMR would reveal signals for the carbonyl carbons, aromatic carbons, and cyclohexane carbons

-

-

Infrared (IR) Spectroscopy:

-

Would display characteristic absorption bands for the carboxylic acid group (O-H stretching, C=O stretching)

-

Would show bands for the ketone carbonyl and the aromatic C-O-C stretching of the methoxy group

-

-

Mass Spectrometry:

Chromatographic Methods

For purity assessment and separation, chromatographic techniques are valuable:

-

High-Performance Liquid Chromatography (HPLC):

-

Useful for separating cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid from related compounds or stereoisomers

-

-

Thin-Layer Chromatography (TLC):

-

Provides a rapid method for monitoring reactions and assessing purity

-

Different solvent systems can be employed to optimize separation

-

These analytical methods are essential for confirming the identity, purity, and structural features of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid in research and development contexts .

Current Research and Future Directions

Recent Developments

Recent research on cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid and related compounds has focused on several areas:

-

Development of more efficient synthetic routes with improved stereoselectivity

-

Exploration of potential applications in medicinal chemistry and drug development

-

Investigation of structure-activity relationships to understand the influence of structural modifications on biological activities

-

Utilization as building blocks for the synthesis of more complex molecules with specific three-dimensional arrangements

These research efforts contribute to our understanding of the compound's properties and potential applications.

Future Research Directions

Future research on cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid may explore:

-

Comprehensive evaluation of biological activities in various screening platforms

-

Design and synthesis of derivatives with enhanced properties for specific applications

-

Development of more efficient and environmentally friendly synthetic routes

-

Exploration of applications beyond pharmaceutical research, such as in materials science or as chiral catalysts

-

Detailed structural studies to understand conformational preferences and their implications for reactivity and biological activity

These future directions hold promise for expanding the utility and applications of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid in various fields of chemistry and related disciplines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume